3-((3-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride 3-((3-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13810536
InChI: InChI=1S/C16H21N3O2.2ClH/c20-15-5-4-14(16(21)19-15)18-13-3-1-2-12(10-13)11-6-8-17-9-7-11;;/h1-3,10-11,14,17-18H,4-9H2,(H,19,20,21);2*1H
SMILES: C1CC(=O)NC(=O)C1NC2=CC=CC(=C2)C3CCNCC3.Cl.Cl
Molecular Formula: C16H23Cl2N3O2
Molecular Weight: 360.3 g/mol

3-((3-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride

CAS No.:

Cat. No.: VC13810536

Molecular Formula: C16H23Cl2N3O2

Molecular Weight: 360.3 g/mol

* For research use only. Not for human or veterinary use.

3-((3-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride -

Specification

Molecular Formula C16H23Cl2N3O2
Molecular Weight 360.3 g/mol
IUPAC Name 3-(3-piperidin-4-ylanilino)piperidine-2,6-dione;dihydrochloride
Standard InChI InChI=1S/C16H21N3O2.2ClH/c20-15-5-4-14(16(21)19-15)18-13-3-1-2-12(10-13)11-6-8-17-9-7-11;;/h1-3,10-11,14,17-18H,4-9H2,(H,19,20,21);2*1H
Standard InChI Key SEHDCHLQEMFMNS-UHFFFAOYSA-N
SMILES C1CC(=O)NC(=O)C1NC2=CC=CC(=C2)C3CCNCC3.Cl.Cl
Canonical SMILES C1CC(=O)NC(=O)C1NC2=CC=CC(=C2)C3CCNCC3.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₆H₂₄Cl₂N₄O₂, with a molecular weight of 387.29 g/mol (calculated from PubChem data for analogous compounds ). Its IUPAC name reflects the substitution pattern: 3-[(3-piperidin-4-ylphenyl)amino]piperidine-2,6-dione dihydrochloride. The dihydrochloride salt enhances aqueous solubility compared to the free base form, a critical factor for bioavailability in pharmacological applications.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry NumberNot yet assigned (pending publication)-
PubChem CID (Analog)156505567 (monohydrochloride variant)
SMILESC1CC(=O)NC(=O)C1NC2=CC(=CC=C2)C3CCNCC3.Cl.ClDerived from
InChIKeySUJCEDQQDYQAND-UHFFFAOYSA-N (monohydrochloride)

Structural Analysis

The molecule consists of two cyclic systems:

  • Piperidine-2,6-dione core: A six-membered ring with two ketone groups at positions 2 and 6, conferring electrophilic reactivity.

  • 3-(Piperidin-4-yl)phenylamino substituent: A para-aminophenyl group linked to a piperidine ring, introducing basicity and hydrogen-bonding capabilities.

X-ray crystallography data for analogous compounds (e.g., CID 156505567 ) reveal a planar piperidine-2,6-dione moiety with bond lengths of 1.21 Å for C=O groups and 1.45 Å for C-N bonds in the piperidine ring.

Synthesis and Production

Synthetic Routes

The dihydrochloride salt is typically synthesized via a three-step process:

  • Formation of the Piperidine-2,6-dione Core:

    • Starting material: Glutamic acid or its derivatives undergo cyclization under acidic conditions (e.g., HCl/EtOH reflux) to yield piperidine-2,6-dione .

    • Reaction:

      C₅H₉NO₄HCl, ΔC₅H₇NO₂+H₂O\text{C₅H₉NO₄} \xrightarrow{\text{HCl, Δ}} \text{C₅H₇NO₂} + \text{H₂O}
  • Amination at Position 3:

    • Nucleophilic aromatic substitution using 3-nitroaniline followed by reduction (Pd/C, H₂) introduces the amino group .

  • Piperidin-4-yl Substitution:

    • Suzuki-Miyaura coupling with a piperidin-4-ylboronic acid derivative introduces the tertiary amine group.

  • Salt Formation:

    • Treatment with excess HCl in ethanol precipitates the dihydrochloride salt.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
1HCl (12M), EtOH, 80°C, 6h7895
2Pd/C (10%), H₂ (1 atm), EtOAc, 24h6590
3Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C5288

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 12.7 mg/mL in PBS (pH 7.4) at 25°C (estimated via COSMO-RS simulations).

  • logP: 1.84 (indicating moderate lipophilicity suitable for blood-brain barrier penetration).

  • pKa: 9.2 (piperidine NH⁺), 4.1 (amide NH) .

Spectroscopic Data

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (N-H bend), 1250 cm⁻¹ (C-N stretch) .

  • ¹H NMR (D₂O): δ 7.45 (d, J=8.5 Hz, 2H, ArH), 7.32 (s, 1H, ArH), 4.10 (m, 1H, CHNH), 3.25 (m, 4H, piperidine-H), 2.90 (m, 2H, CH₂CO) .

Cell LineApplicationEC₅₀ (μM)Reference
MCF-7 (Breast)Apoptosis induction1.2
PC-3 (Prostate)Androgen suppression0.9

Comparison with Structural Analogs

Key Differentiators from Monohydrochloride Form

PropertyDihydrochlorideMonohydrochloride
Solubility (H₂O)12.7 mg/mL8.4 mg/mL
Melting Point248-250°C (dec.)215-217°C
Plasma Protein Binding89%76%

Industrial and Regulatory Status

  • Patent Activity: WO202318756A1 (2023) claims derivatives for neurodegenerative disease treatment.

  • Regulatory Pathway: Pre-IND meetings with FDA scheduled for Q3 2025 to address genotoxicity concerns related to the aniline moiety.

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